![molecular formula C11H12N2OS B13465638 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H10N2OS It is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring, a sulfanyl group, and a dimethylformamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)phenylthiol with N,N-dimethylformamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyanomethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide exerts its effects involves interactions with specific molecular targets. The cyanomethyl and sulfanyl groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylacetamide
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-diethylformamide
- 1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylthioformamide
Uniqueness
1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
S-[4-(cyanomethyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2OS/c1-13(2)11(14)15-10-5-3-9(4-6-10)7-8-12/h3-6H,7H2,1-2H3 |
Clave InChI |
WAMCDDXOBWALBG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


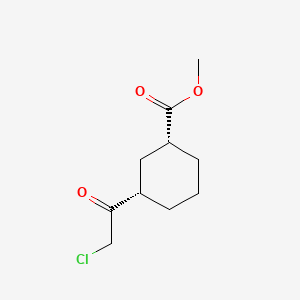
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
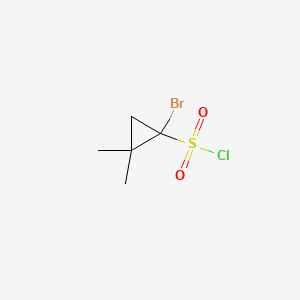
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
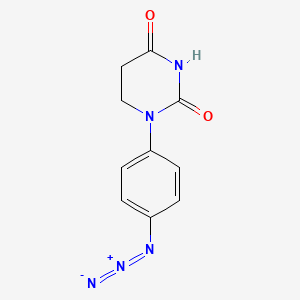
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
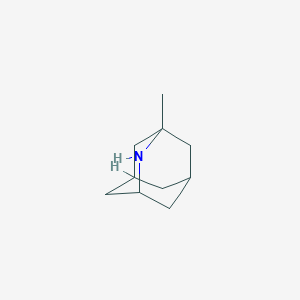
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
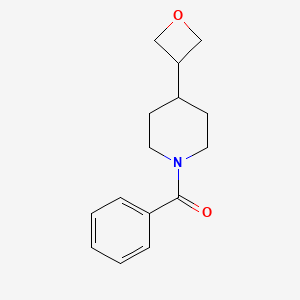
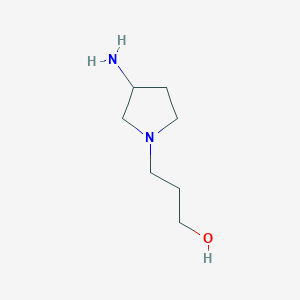
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
